

Application Notes and Protocols for Tissue Residue Analysis of Danofloxacin in Livestock

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Compound of Interest

Compound Name: Danifos

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These application notes provide a comprehensive overview of the tissue residue analysis of danofloxacin, a synthetic fluoroquinolone antimicrobial agent used in veterinary medicine for treating respiratory and enteric diseases in livestock. The following sections detail established maximum residue limits (MRLs), tissue depletion data, and standardized protocols for the quantitative determination of danofloxacin and its primary metabolite, desmethyldanofloxacin, in various edible tissues.

Introduction

Danofloxacin is a broad-spectrum antimicrobial effective against a range of pathogenic bacteria.^[1] Its use in food-producing animals necessitates rigorous monitoring of tissue residues to ensure consumer safety and adherence to regulatory standards. The primary metabolite of concern is desmethyldanofloxacin, which can be present in edible tissues.^[1] This document outlines the key considerations and methodologies for conducting tissue residue depletion studies and routine monitoring of danofloxacin in livestock.

Regulatory Framework: Maximum Residue Limits (MRLs)

Regulatory bodies worldwide have established MRLs for danofloxacin in various edible tissues of livestock to protect public health. These limits represent the maximum concentration of a

veterinary drug residue that is legally permitted in a food product.

Table 1: Maximum Residue Limits (MRLs) for Danofloxacin in Livestock Tissues (µg/kg)

Species	Tissue	MRL (µg/kg)	Regulatory Body/Region
Cattle	Muscle	70 - 200	Health Canada, JECFA/WHO
Liver	70 - 400	Health Canada, JECFA/WHO	
Kidney	400	Health Canada, JECFA/WHO	
Fat	100	JECFA/WHO	
Swine (Pigs)	Muscle	100	JECFA/WHO
Liver	50	JECFA/WHO	
Kidney	200	JECFA/WHO	
Fat	100	JECFA/WHO	
Chickens	Muscle	200	JECFA/WHO
Liver	400	JECFA/WHO	
Kidney	400	JECFA/WHO	
Fat/Skin	100	JECFA/WHO	
Sheep & Goats	Muscle, Liver, Kidney, Fat	Extrapolated from bovine MRLs	EMA
All Food Producing Species (except bovine, ovine, caprine, poultry)	Muscle, Liver, Kidney, Fat	Extrapolated from porcine MRLs	EMA

Data sourced from Health Canada, Joint FAO/WHO Expert Committee on Food Additives (JECFA), and the European Medicines Agency (EMA).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Tissue Residue Depletion Data

Understanding the depletion kinetics of danofloxacin and its metabolites from edible tissues is crucial for determining appropriate withdrawal periods. The withdrawal time is the interval from the last administration of a drug to the time when the residue levels in the tissues fall below the established MRLs.[\[7\]](#)

Cattle

A study involving cattle treated with intramuscular (IM) injections of danofloxacin at a dose of 1.25 mg/kg body weight for five consecutive days showed the following residue depletion profile.[\[8\]](#)

Table 2: Mean Concentrations (µg/kg) of Danofloxacin and Desmethyldanofloxacin in Cattle Tissues Following IM Administration

Withdrawal Time (hours)	Muscle (Danofloxacin)	Liver (Danofloxacin)	Kidney (Danofloxacin)	Fat (Danofloxacin)
12	277	602	-	-
36	<10	123	86	<10
60	<10	45	28	<10
84	<10	21	<10	<10
120	<10	12	<10	<10

Desmethyldanofloxacin levels were below the limit of assay sensitivity (10 µg/kg) in all tissues at 5 days (120 hours) withdrawal.[\[8\]](#) In calves, danofloxacin has been shown to concentrate in lung tissue at levels 4 to 7 times higher than in plasma.[\[9\]](#)

Swine (Pigs)

In swine administered ^3H -danofloxacin via IM injection at 1.25 mg/kg for 5 successive days, the liver consistently showed the highest residue concentrations.[8] By 48 hours post-dosing, the desmethyl metabolite constituted the majority of the drug-related residues.[1]

Table 3: Total Residue Concentrations ($\mu\text{g/kg}$) in Swine Tissues Following IM Administration of ^3H -Danofloxacin

Withdrawal Time (hours)	Muscle	Liver	Kidney	Fat
12	290	1270	1230	190
24	120	540	480	80
48	40	180	150	20
168	<10	10	<10	<10

Chickens

Broiler chickens receiving ^3H -danofloxacin in their drinking water at a dose equivalent to 5 mg/kg body weight for 5 days demonstrated rapid depletion of residues.[8][10]

Table 4: Total Residue Concentrations ($\mu\text{g/kg}$) in Chicken Tissues Following Oral Administration of ^3H -Danofloxacin

Withdrawal Time (hours)	Muscle	Liver	Kidney	Fat/Skin
6	60	612	310	100
12	30	320	150	50
24	10	130	50	20
48	<10	56	20	<10

Unchanged danofloxacin was the major residue in all tissues. The N-demethyl metabolite was primarily found in the liver and excreta.[10]

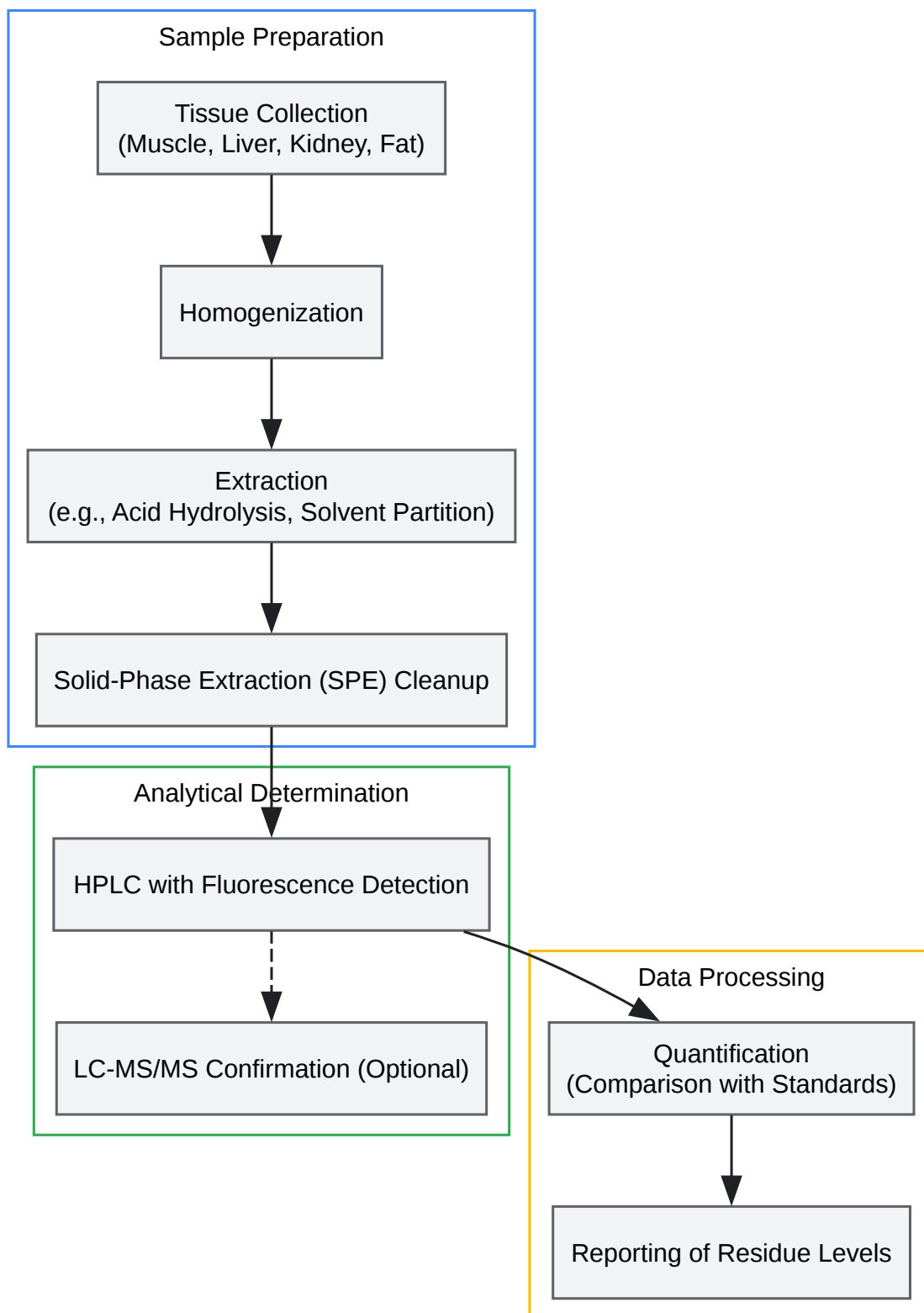
Sheep

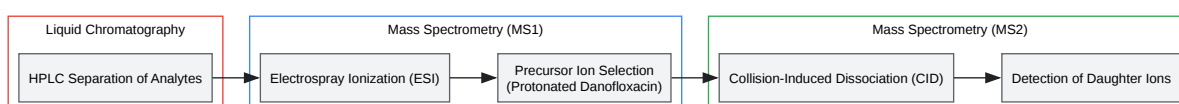
Following a single intramuscular administration of 1.25 mg/kg body weight in sheep, danofloxacin distributed to various tissues with the highest concentrations observed in lymph nodes and intestinal contents at 2 and 4 hours respectively.[11]

Experimental Protocols

The following protocols are generalized methodologies for the analysis of danofloxacin residues in livestock tissues, primarily based on High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely used and validated technique.[8][12][13] For confirmatory analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[14]

Overall Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols for Tissue Residue Analysis of Danofloxacin in Livestock]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585276#tissue-residue-analysis-of-danofloxacin-in-livestock]

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